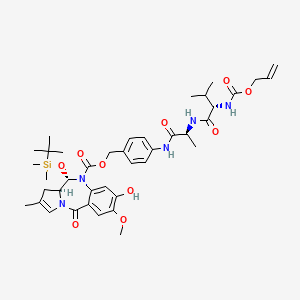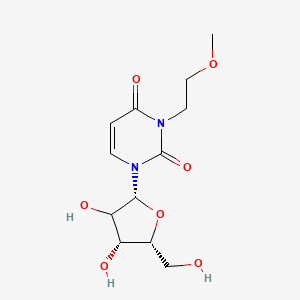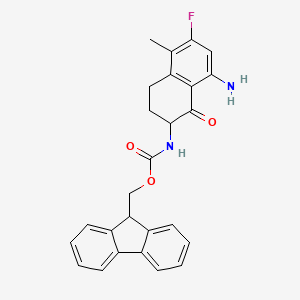
Exatecan Intermediate 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exatecan Intermediate 3 is a crucial chemical compound used in the synthesis of exatecan mesylate, a potent anticancer agent. The compound is known for its role as an intermediate in the production of various drug molecules, particularly those used in cancer treatment. Its systematic name is 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester, and it has the molecular formula C25H26N2O4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Exatecan Intermediate 3 is typically synthesized through a series of chemical reactions starting from 2-quinolinecarboxylic acid and 3-amino-2-methylbenzoic acid. The process involves condensation reactions under controlled conditions to form the desired intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves multiple steps, including acylation, bromination, and cross-coupling reactions. The intermediate is then further processed through rearrangement reactions and deprotection steps to yield exatecan mesylate . The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Exatecan Intermediate 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce exatecan mesylate and other related compounds .
Wissenschaftliche Forschungsanwendungen
Exatecan Intermediate 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of cellular processes and molecular interactions.
Industry: The compound is used in large-scale drug production facilities due to its high yield and purity.
Wirkmechanismus
Exatecan Intermediate 3 itself does not exhibit significant biological activity. its derivative, exatecan mesylate, functions as a DNA topoisomerase I inhibitor. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand and ultimately causing DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Camptothecin: A natural product with a similar mechanism of action as exatecan mesylate.
Topotecan: A derivative of camptothecin used in cancer treatment.
Irinotecan: Another camptothecin derivative with clinical applications in cancer therapy.
Uniqueness of Exatecan Intermediate 3: this compound is unique due to its high yield and purity in industrial production, making it a preferred choice for large-scale synthesis of exatecan mesylate. Additionally, its role as an intermediate in the production of highly effective anticancer agents sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C26H23FN2O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C26H23FN2O3/c1-14-15-10-11-23(25(30)24(15)22(28)12-21(14)27)29-26(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12,20,23H,10-11,13,28H2,1H3,(H,29,31) |
InChI-Schlüssel |
XGHIRGYFCYAMHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


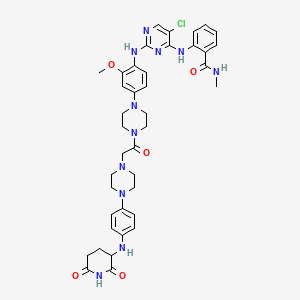
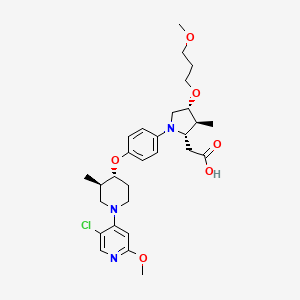

![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

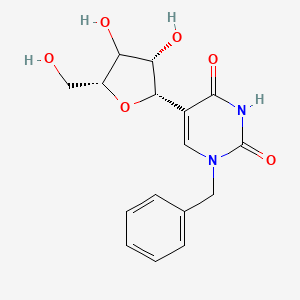
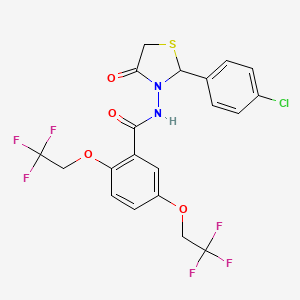


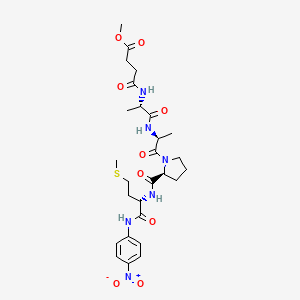
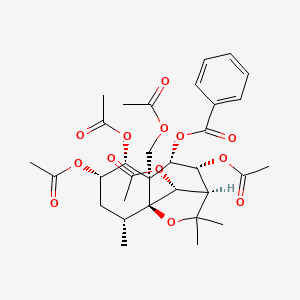
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
